

2-Amino-2-butylhexanoic acid chemical properties

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Compound of Interest

Compound Name: 2-Amino-2-butylhexanoic acid

Cat. No.: B112981

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An In-depth Technical Guide on 2-Amino-2-butylhexanoic Acid

This technical guide provides a comprehensive overview of the chemical properties, general experimental methodologies, and potential biological context of **2-Amino-2-butylhexanoic acid**. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

2-Amino-2-butylhexanoic acid, also known as 2-amino-2-n-butylhexanoic acid or dibutylglycine, is an alpha-disubstituted, non-proteinogenic amino acid.^[1] Its structure features a central alpha-carbon bonded to both a butyl and a hexyl group, in addition to the characteristic amino and carboxylic acid moieties.

Physicochemical Data

The following table summarizes the key quantitative properties of **2-Amino-2-butylhexanoic acid**.

Property	Value	Source
IUPAC Name	2-amino-2-butylhexanoic acid	[1]
CAS Number	7597-66-2	[1][2]
Molecular Formula	C ₁₀ H ₂₁ NO ₂	[1][2]
Molecular Weight	187.28 g/mol	[1][2]
Exact Mass	187.157 Da	[1]
Density	0.975 g/cm ³	[1]
Boiling Point	294.8 °C at 760 mmHg	[1]
Flash Point	132.1 °C	[1]
LogP (Octanol-Water Partition Coefficient)	2.8492	[1]
Polar Surface Area (PSA)	63.32 Å ²	[1]
Storage Condition	Room Temperature / Sealed in dry, 2-8°C	[1][2]

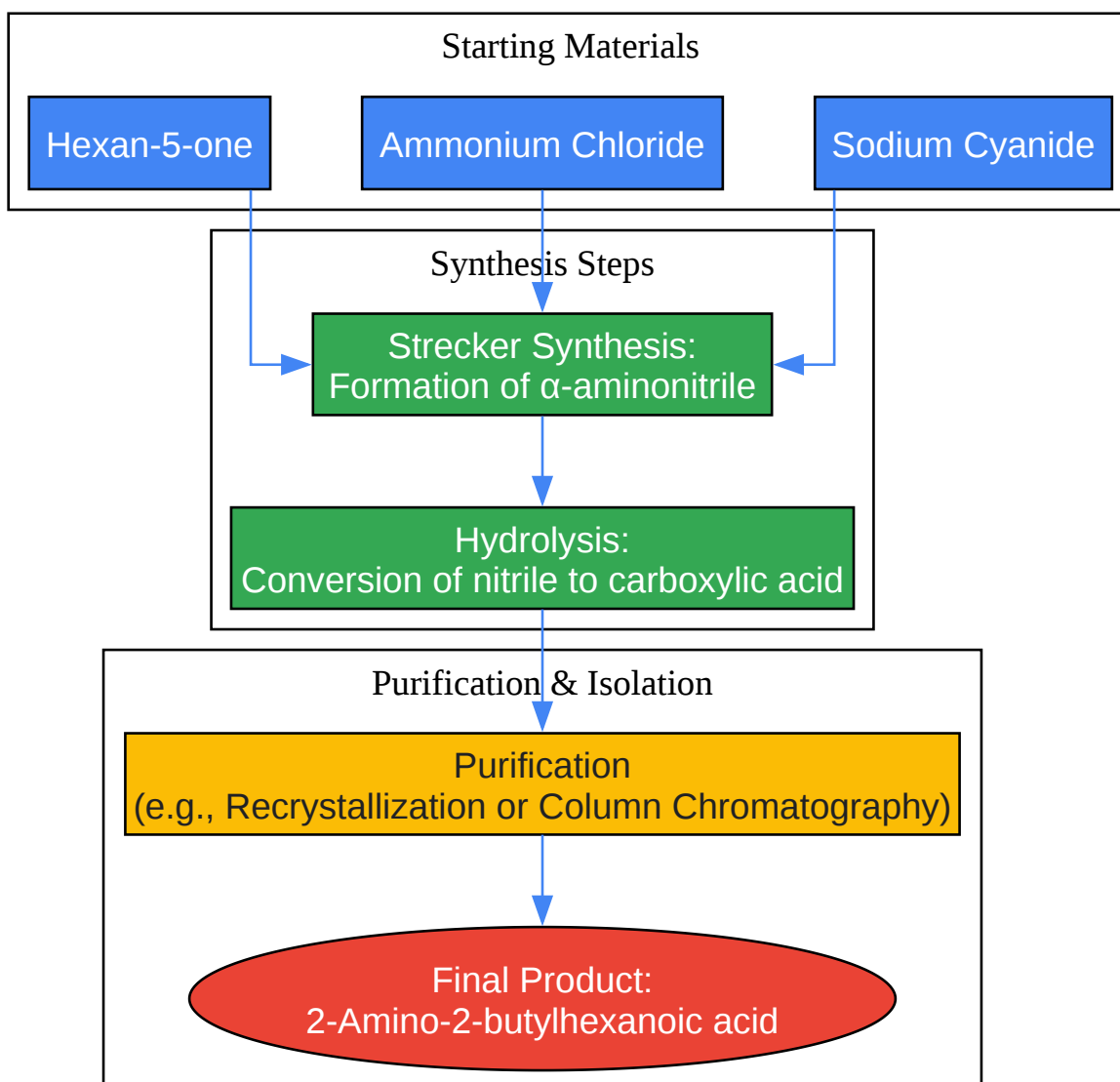
Experimental Protocols & Methodologies

While specific, detailed experimental protocols for the synthesis and analysis of **2-Amino-2-butylhexanoic acid** are not extensively published, general methodologies for similar non-canonical amino acids are well-established. These can be adapted by researchers for this specific compound.

General Synthesis Approach

The synthesis of α,α -disubstituted amino acids like **2-Amino-2-butylhexanoic acid** typically involves multi-step chemical reactions. A common strategy is the Strecker synthesis or variations thereof, starting from a suitable ketone. Another approach involves the alkylation of a glycine equivalent.

Below is a conceptual workflow for a potential synthesis route.



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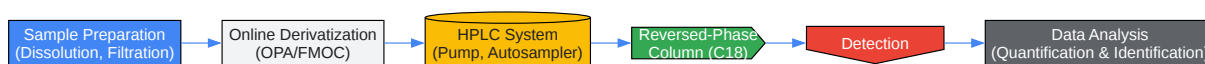
Fig 1. Conceptual workflow for the synthesis of **2-Amino-2-butylhexanoic acid**.

Analytical Characterization

The identity and purity of synthesized **2-Amino-2-butylhexanoic acid** must be confirmed using modern analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods for separation and quantification, often coupled with Mass Spectrometry (MS) for definitive identification.

General HPLC-MS Protocol for Amino Acid Analysis:

- **Sample Preparation:** The sample is dissolved in a suitable solvent, typically an aqueous solution like 0.1 N HCl or a buffered mobile phase.[3] For complex biological matrices, a protein precipitation or solid-phase extraction step may be necessary.
- **Derivatization (Optional but common):** To enhance chromatographic separation and detection, amino acids are often derivatized. A common method uses ortho-phthalaldehyde (OPA) for primary amines and 9-fluorenyl-methyl chloroformate (FMOC) for secondary amines.[3] This step can be automated in modern HPLC systems.
- **Chromatographic Separation:** A reversed-phase column (e.g., C18) is typically used.[4] A gradient elution with two mobile phases is employed. For example:
 - **Mobile Phase A:** An aqueous solution with an acidic modifier (e.g., 0.1% formic acid).[4]
 - **Mobile Phase B:** An organic solvent like acetonitrile or methanol, also with an acidic modifier.[4]
- **Detection:**
 - **UV/Fluorescence:** If derivatized, detection can be done using a Diode Array Detector (DAD) or a Fluorescence Detector (FLD) at wavelengths appropriate for the chosen derivatizing agent.[3][5]
 - **Mass Spectrometry (MS):** An MS or tandem MS/MS detector provides mass-to-charge ratio data, enabling confirmation of the molecular weight and fragmentation pattern, which is highly specific for structural elucidation.[4][5]



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Fig 2. General workflow for HPLC-based amino acid analysis.

Biological Activity and Context

The specific biological role and signaling pathways associated with **2-Amino-2-butylhexanoic acid** are not well-documented in scientific literature based on the available search results. However, the broader class of non-proteinogenic amino acids is of significant interest in drug discovery and metabolic research.

- **Antimicrobial Potential:** Structurally related fatty amino acids, such as (S)-2-aminooctanoic acid, have been used to modify antimicrobial peptides, resulting in a significant improvement in their antibacterial activity.[6][7] This suggests that **2-Amino-2-butylhexanoic acid** could be explored as a building block for creating novel peptide-based therapeutics.
- **Plant Elicitors:** Other modified amino acids, like 2-amino-3-methylhexanoic acid, have been identified as natural products in fungi and act as potent plant elicitors, inducing resistance against both temperature stress and pathogen attacks.[8][9]
- **Enzyme Inhibition:** Modified amino acids are often designed as enzyme inhibitors. For example, derivatives of 2-amino-6-boronohexanoic acid have been developed as highly potent inhibitors of the human arginase enzyme, with potential applications in treating myocardial ischemia-reperfusion injury.

Given these examples, **2-Amino-2-butylhexanoic acid** represents a compound of interest for screening in various biological assays, including those for antimicrobial, anticancer, and enzyme-inhibitory activities. Its unique α,α -disubstituted structure may confer increased metabolic stability or novel interaction capabilities with biological targets compared to natural amino acids.

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